3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride
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Overview
Description
3’-Bromo-[1,1’-biphenyl]-4-carbonylchloride: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 3’ position and a carbonyl chloride group at the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromo-1,1’-biphenyl with a suitable boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of biphenyl followed by chlorination to introduce the carbonyl chloride group. The process is typically carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-[1,1’-biphenyl]-4-carbonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The carbonyl chloride group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted biphenyl derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Chemistry: 3’-Bromo-[1,1’-biphenyl]-4-carbonylchloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated biphenyls on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with biological targets .
Industry: In the industrial sector, 3’-Bromo-[1,1’-biphenyl]-4-carbonylchloride is used in the production of polymers and other advanced materials. Its unique reactivity makes it a valuable building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 3’-Bromo-[1,1’-biphenyl]-4-carbonylchloride involves its interaction with various molecular targets. The bromine atom and carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
3-Bromo-[1,1’-biphenyl]-4-ol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
3-Bromo-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Properties
Molecular Formula |
C13H8BrClO |
---|---|
Molecular Weight |
295.56 g/mol |
IUPAC Name |
4-(3-bromophenyl)benzoyl chloride |
InChI |
InChI=1S/C13H8BrClO/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H |
InChI Key |
SYCFOLQWFHHNPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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